

N-(3,4-Dichlorophenyl)thiazol-2-amine: Off-Target Interaction & Liability Analysis

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Compound of Interest

Compound Name: *N*-(3,4-Dichlorophenyl)thiazol-2-amine

CAS No.: 859473-05-5

Cat. No.: B2998977

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Executive Technical Summary

N-(3,4-Dichlorophenyl)thiazol-2-amine (3,4-DCPT) acts as a potent scaffold for protein-protein interaction (PPI) inhibition and kinase modulation. However, its utility as a chemical probe is compromised by its classification as a Frequent Hitter and potential PAINS (Pan-Assay Interference Compounds) candidate.

- Primary Intended Targets: Prion Protein (PrP)
) polymerization; CXCR2 Chemokine Receptor.
- Critical Off-Target Mechanisms:
 - Kinase Promiscuity: ATP-competitive inhibition of Src-family kinases (Lck, Src, Fyn).
 - Colloidal Aggregation: Sequestration of proteins in non-specific micellar aggregates (common in anti-prion screens).

- Metabolic Liability: Rapid oxidation of the thiazole ring by CYP450 enzymes (CYP1A2/3A4).

Mechanistic Off-Target Analysis

A. The Kinase Trap (Src Family Cross-Reactivity)

The 2-aminothiazole core of 3,4-DCPT mimics the adenine ring of ATP, allowing it to dock into the hinge region of various kinases.

- Mechanism: The thiazole nitrogen accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met341 in Src), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.
- Impact: In phenotypic screens for non-kinase targets (e.g., GPCRs or Prions), 3,4-DCPT often induces phenotypes driven by Src or Lck inhibition, leading to false efficacy signals in cell proliferation or migration assays.

B. Colloidal Aggregation (The "Prion" False Positive)

Many 2-aminothiazoles identified as "anti-prion" agents function not by specific binding, but by forming colloidal aggregates that nonspecifically sequester the PrP protein.

- Evidence: Activity is often reversed by the addition of non-ionic detergents (e.g., 0.01% Triton X-100).
- Protocol: See Section 4: Validation Protocols.

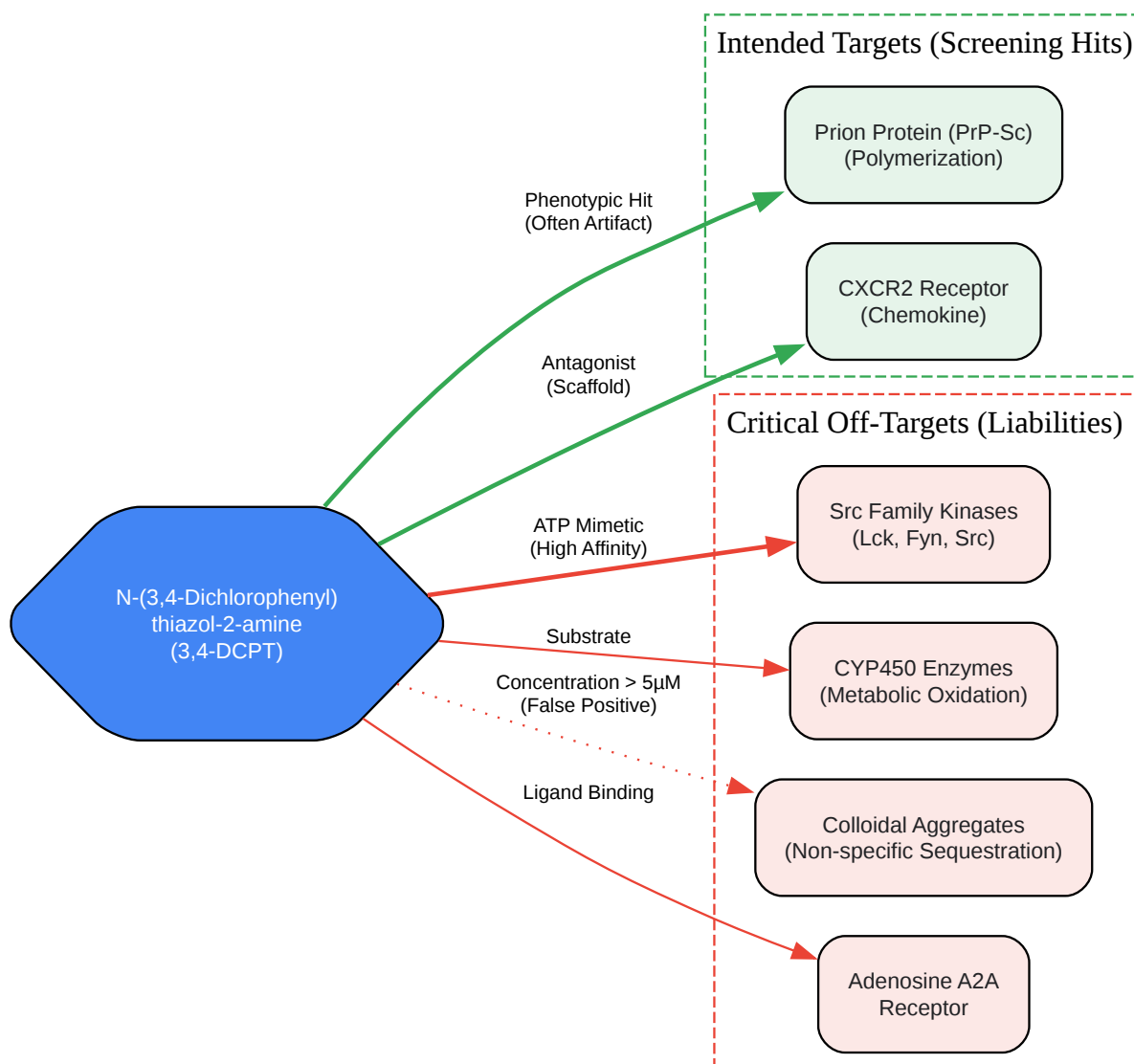
C. Comparative Performance Matrix

The following table contrasts 3,4-DCPT with optimized clinical candidates that share structural or functional overlap.

Feature	3,4-DCPT (Probe)	Navarixin (Sch-527123)	Anle138b	Dasatinib
Primary Class	Screening Hit / Scaffold	CXCR1/2 Antagonist	Anti-Prion / Anti-Aggregant	Pan-Src/Abl Kinase Inhibitor
Structural Core	N-phenyl-2-aminothiazole	Squaramide / Thiazole deriv.	Diphenylpyrazole	2-aminothiazole pyrimidine
Selectivity	Low (Promiscuous)	High (Allosteric GPCR)	High (Structure-specific)	Low (Multi-kinase)
Key Off-Target	Src, Lck, Aggregation	p38 MAPK (minor)	Minimal (Metabolically stable)	c-Kit, PDGFR, EphA2
Metabolic Stability	Poor (Rapid clearance)	Optimized	Excellent (Brain penetrant)	Optimized
Rec. Usage	Hit Validation Only	CXCR2 Functional Assays	In vivo Neurodegenerati on	Kinase Positive Control

Interaction Network Visualization

The following diagram illustrates the promiscuous nature of the 3,4-DCPT scaffold, mapping its intended targets against validated off-targets.



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Caption: Interaction map showing 3,4-DCPT's dual nature as a specific hit vs. a promiscuous off-target modulator.

Experimental Validation Protocols

To validate 3,4-DCPT activity and rule out off-target artifacts, use the following self-validating workflows.

Protocol A: Detergent-Based Aggregation Counter-Screen

Purpose: To confirm that the observed inhibition (e.g., in Prion or PPI assays) is not due to colloidal aggregation.

- Preparation: Prepare two parallel assay plates.
 - Plate A: Standard assay buffer.
 - Plate B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).
- Dosing: Treat cells/protein with 3,4-DCPT in a dose-response curve (0.1 nM to 10 μ M).
- Readout: Measure IC50.
- Interpretation:
 - True Binder: IC50 remains consistent between Plate A and Plate B (Shift < 3-fold).
 - Aggregator (Artifact): Activity is abolished or IC50 shifts significantly (> 10-fold) in Plate B.
Note: Detergents disrupt promiscuous colloidal aggregates.

Protocol B: Kinase Selectivity Profiling (Src-Check)

Purpose: To determine if the observed cellular phenotype is driven by Src-family kinase inhibition rather than the intended target.

- Control Compound: Include Dasatinib (100 nM) as a positive control for Src inhibition.
- Western Blotting:
 - Treat cells with 3,4-DCPT (at phenotypic IC50) for 1 hour.
 - Lyse and blot for Phospho-Src Family (Tyr416).
- Result Analysis:

- If 3,4-DCPT reduces p-Src(Tyr416) levels comparable to Dasatinib, the compound is acting as a kinase inhibitor.
- Decision: If the target is not a kinase, the compound must be chemically optimized to remove the hinge-binding motif (e.g., by methylating the specific nitrogen or altering the thiazole core) before further development.

Strategic Recommendation

Do not use **N-(3,4-Dichlorophenyl)thiazol-2-amine** as a final chemical probe.

It serves best as a starting scaffold (Hit) that requires immediate medicinal chemistry optimization to improve selectivity.

- For Prion Research: Transition immediately to Anle138b or IND24 (though IND24 also has resistance issues, it is more characterized).
- For Chemokine Research: Use Navarixin or Danirixin, which have optimized pharmacokinetics and selectivity profiles.

References

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